5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Description
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
5-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine |
InChI |
InChI=1S/C7H8N4/c1-5-2-3-6(8)7-10-9-4-11(5)7/h2-4H,8H2,1H3 |
InChI Key |
AXMJOKNITVLFNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=NN=CN12)N |
Origin of Product |
United States |
Preparation Methods
Direct Amination Strategies
Amination at position 8 has been achieved via:
Methyl Group Introduction
The 5-methyl group is typically introduced early via:
- Friedel-Crafts Alkylation : Using MeCl/AlCl₃ on pyridine precursors.
- Starting Material Selection : Commercially available 2-chloro-5-methylpyridine simplifies synthesis.
Challenges and Optimization
Regioselectivity in Cyclization
Competing pathways may formtriazolo[1,5-a]pyridines if reaction conditions are suboptimal. Acidic conditions (HCl, H₂SO₄) favor the [4,3-a] isomer due to protonation at N-2 of the pyridine ring.
Purification Difficulties
The polar amine group complicates isolation. Silica gel chromatography (EtOAc/hexane, 3:1) or recrystallization from ethanol/water mixtures are standard.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for 5-Methyl-triazolo[4,3-a]pyridin-8-amine
Chemical Reactions Analysis
Synthetic Routes and Cyclization Reactions
The compound is primarily synthesized through cyclization strategies. Key methods include:
Palladium-Catalyzed Hydrazide Addition
A chemoselective approach involves reacting hydrazides with 2-chloropyridine derivatives under palladium catalysis. Terminal nitrogen attack occurs at the pyridine ring, followed by microwave-assisted dehydration in acetic acid to form the triazole moiety .
| Reaction Step | Conditions | Yield (%) | Citation |
|---|---|---|---|
| Hydrazide addition | Pd catalyst, 80°C, 12 h | 72–85 | |
| Dehydration cyclization | Acetic acid, microwave, 150°C, 30m | 90–95 |
Electrochemical Desulfurative Cyclization
Electrochemically induced cyclization of 2-hydrazinopyridines with isothiocyanates generates 3-amino-triazolopyridines without transition metals. This method achieves >85% yield under ambient conditions and scales to gram quantities .
Derivatization Reactions
The amino and methyl groups enable targeted modifications:
Alkylation/Acylation at the 8-Amino Group
-
Mitsunobu Reaction : Alcohols react with the amine using DIAD/TPP, producing N-alkyl derivatives with 60–75% efficiency.
-
Acylation : Treatment with acetyl chloride in DCM yields N-acetyl derivatives (85–92% yield).
Electrophilic Substitution
The pyridine ring undergoes nitration and sulfonation at the 3-position due to electron-deficient character:
| Reaction | Reagents | Position | Yield (%) | Citation |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C3 | 55 | |
| Sulfonation | SO₃/DMF, 50°C | C3 | 48 |
Cross-Coupling Reactions
The triazole ring participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:
Suzuki-Miyaura Arylation
Using Pd(PPh₃)₄ and aryl boronic acids, aryl groups are introduced at the 2-position of the triazole :
| Aryl Group | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| Phenyl | K₂CO₃ | 100 | 78 |
| 4-MeO-C₆H₄ | CsF | 80 | 82 |
Buchwald-Hartwig Amination
Palladium-catalyzed coupling with primary amines modifies the 7-position of the pyridine ring (70–88% yield) .
Diazonium Salt Formation
Treatment with NaNO₂/HCl at 0°C generates diazonium intermediates, which undergo Sandmeyer reactions to produce halogenated derivatives :
| Product | Conditions | Yield (%) |
|---|---|---|
| 8-Iodo derivative | CuI, KI, 60°C | 65 |
| 8-Bromo derivative | CuBr, HBr, 50°C | 71 |
Catalytic Hydrogenation
Reduction over Pd/C (40 psi H₂) saturates the pyridine ring, yielding tetrahydro-triazolopyridines (90% conversion) .
Mechanistic Insights
-
Triazole Ring Reactivity : The 1,2,4-triazole acts as an electron-withdrawing group, directing electrophiles to the pyridine C3 position .
-
Amino Group Participation : The 8-amine stabilizes transition states in cross-couplings via coordination to palladium .
Comparative Reaction Efficiency
The table below contrasts yields for common derivatization strategies:
| Reaction Type | Preferred Method | Average Yield (%) | Selectivity |
|---|---|---|---|
| N-Alkylation | Mitsunobu | 68 | High |
| C-H Arylation | Suzuki-Miyaura | 80 | Moderate |
| Diazotization | Sandmeyer | 70 | High |
| Reductive Amination | Pd/C, H₂ | 85 | Excellent |
Scientific Research Applications
Chemistry: 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has explored its use as a lead compound for the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, disrupting their normal function. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity, disruption of cell membranes, and modulation of signaling pathways.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural analogs, their properties, and biological activities:
Key Observations:
Positional Isomerism (C3 vs. C5 vs. C7 Methyl): The 3-methyl analog (31040-12-7) exhibits notable antifungal activity, attributed to optimal steric and electronic interactions with fungal enzymes . DFT calculations suggest that substituent positioning alters electron density distribution, affecting binding affinity . The 5-methyl and 7-methyl isomers lack direct activity data but may show reduced efficacy due to suboptimal spatial alignment compared to the 3-methyl derivative.
Role of Substituents: Ethyl vs. Trifluoromethylphenyl Moiety: The complex fused system in the pyrazolo-triazolo-pyrimidine derivative introduces strong electron-withdrawing effects, likely improving metabolic stability and target selectivity .
Core Modifications: The unsubstituted parent compound (31040-11-6) serves as a baseline, demonstrating that methyl groups enhance antifungal activity .
Structure-Activity Relationship (SAR) Insights
- Antifungal Activity: Methyl substitution at the 3-position maximizes interaction with fungal cytochrome P450 enzymes, as evidenced by in vivo studies against Botrytis cinerea .
- Electronic Effects: The trifluoromethyl group in the pyrazolo-triazolo-pyrimidine derivative enhances electrophilicity, favoring covalent or strong non-covalent binding to targets .
- Solubility and Bioavailability: The hydrochloride salt of the parent compound (1352443-32-3) improves aqueous solubility, a critical factor for drug formulation .
Biological Activity
5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C7H8N4
- Molecular Weight : 148.17 g/mol
- CAS Number : 2460750-20-1
Biological Activities
The biological activity of this compound has been studied in various contexts:
-
Anticancer Activity :
- Studies have shown that derivatives of triazolo[4,3-a]pyridines exhibit significant anticancer properties. For instance, compounds related to this structure have demonstrated the ability to inhibit tubulin polymerization and induce apoptosis in cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .
- A specific derivative was observed to increase levels of cleaved PARP and caspase-3 while decreasing Bcl-2 levels, indicating its potential as an effective cancer therapy .
- Antimicrobial Properties :
- Antiviral Activity :
- Anti-inflammatory Effects :
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Tubulin Polymerization : This mechanism is crucial for its anticancer effects, disrupting the microtubule network essential for cell division .
- Induction of Apoptosis : The compound promotes apoptosis through modulation of apoptotic markers like PARP and caspases .
- Enzyme Inhibition : Certain studies suggest that it may inhibit specific enzymes involved in disease processes, further contributing to its therapeutic potential .
Case Studies
Several case studies exemplify the therapeutic potential of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
